Cas no 856898-56-1 (N-4-(4-fluorophenyl)phenylmethanesulfonamide)
N-4-(4-fluorophenyl)phenylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- METHANESULFONAMIDE, N-(4'-FLUORO[1,1'-BIPHENYL]-4-YL)-
- N-4-(4-fluorophenyl)phenylmethanesulfonamide
- EN300-1586198
- MEEIEIMSFOMOAD-UHFFFAOYSA-N
- 856898-56-1
- SCHEMBL4659812
- N-[4-(4-fluorophenyl)phenyl]methanesulfonamide
- N-(4'-fluoro-4-biphenylyl)methanesulfonamide
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- Inchi: 1S/C13H12FNO2S/c1-18(16,17)15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,15H,1H3
- InChI Key: MEEIEIMSFOMOAD-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC(=CC=1)C1C=CC(=CC=1)F)(=O)=O
Computed Properties
- Exact Mass: 265.05727796Da
- Monoisotopic Mass: 265.05727796Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.6Ų
N-4-(4-fluorophenyl)phenylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586198-50mg |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 50mg |
$1032.0 | 2023-09-24 | ||
| Enamine | EN300-1586198-100mg |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 100mg |
$1081.0 | 2023-09-24 | ||
| Enamine | EN300-1586198-250mg |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 250mg |
$1131.0 | 2023-09-24 | ||
| Enamine | EN300-1586198-500mg |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 500mg |
$1180.0 | 2023-09-24 | ||
| Enamine | EN300-1586198-1000mg |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 1000mg |
$1229.0 | 2023-09-24 | ||
| Enamine | EN300-1586198-2500mg |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 2500mg |
$2408.0 | 2023-09-24 | ||
| Enamine | EN300-1586198-5000mg |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 5000mg |
$3562.0 | 2023-09-24 | ||
| Enamine | EN300-1586198-10000mg |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 10000mg |
$5283.0 | 2023-09-24 | ||
| Enamine | EN300-1586198-0.05g |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1586198-0.1g |
N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |
856898-56-1 | 0.1g |
$1081.0 | 2023-06-04 |
N-4-(4-fluorophenyl)phenylmethanesulfonamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on N-4-(4-fluorophenyl)phenylmethanesulfonamide
Comprehensive Overview of N-4-(4-fluorophenyl)phenylmethanesulfonamide (CAS No. 856898-56-1): Properties, Applications, and Industry Insights
N-4-(4-fluorophenyl)phenylmethanesulfonamide (CAS No. 856898-56-1) is a specialized sulfonamide derivative with a unique molecular structure featuring a fluorophenyl group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of the fluorine atom enhances its metabolic stability, making it a valuable candidate for drug discovery programs targeting enzyme inhibition and receptor modulation.
Recent studies highlight the growing demand for fluorinated compounds like N-4-(4-fluorophenyl)phenylmethanesulfonamide in the development of small-molecule therapeutics. Researchers are particularly interested in its role as a scaffold for kinase inhibitors, a hot topic in oncology research. The compound's sulfonamide moiety also contributes to its hydrogen-bonding capacity, a critical factor in drug-target interactions.
From a synthetic chemistry perspective, CAS No. 856898-56-1 serves as a versatile building block for structure-activity relationship (SAR) studies. Its aryl-sulfonamide structure aligns with current trends in fragment-based drug design, addressing the pharmaceutical industry's need for lead optimization. Analytical techniques such as HPLC purification and NMR characterization are typically employed to ensure the compound's high purity (>98%), a common requirement for preclinical research.
The compound's thermal stability and solubility profile make it suitable for various formulation development applications. Recent patent literature reveals its incorporation in sustained-release formulations, particularly for CNS-targeting drugs. This aligns with the increasing focus on blood-brain barrier penetration strategies in neuropharmacology.
Environmental considerations surrounding fluorinated organic compounds have prompted investigations into the biodegradation pathways of N-4-(4-fluorophenyl)phenylmethanesulfonamide. Advanced LC-MS techniques are being employed to study its metabolic fate in biological systems, addressing growing concerns about persistent organic pollutants.
In material science applications, the compound's crystal packing behavior has been studied for potential use in organic electronic materials. The fluorine-phenyl interaction contributes to interesting solid-state properties, relevant to developing molecular semiconductors.
Quality control protocols for CAS No. 856898-56-1 typically involve rigorous spectroscopic validation and chiral purity assessment, especially when used in asymmetric synthesis. The compound's storage stability under various conditions (e.g., temperature, humidity) has become a focus area, responding to industry needs for standardized handling procedures.
Emerging research explores the compound's potential in proteolysis-targeting chimera (PROTAC) development, a cutting-edge approach in targeted protein degradation therapeutics. Its molecular weight and linker compatibility make it suitable for designing E3 ligase binders.
From a regulatory standpoint, proper safety data sheets and handling guidelines are essential when working with N-4-(4-fluorophenyl)phenylmethanesulfonamide. While not classified as hazardous, standard laboratory precautions should be followed during its use in chemical synthesis or biological testing.
The global market for specialty sulfonamides like 856898-56-1 is projected to grow significantly, driven by increasing R&D investments in precision medicine and personalized therapeutics. Custom synthesis services now offer isotope-labeled versions of the compound to support ADME studies and mechanistic investigations.
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